3-(3-Aminopyridin-4-YL)benzoic acid
Description
3-(3-Aminopyridin-4-YL)benzoic acid is a benzoic acid derivative featuring a 3-aminopyridine substituent at the 3-position of the benzene ring. Its molecular formula is C₁₂H₁₀N₂O₂, with a molecular weight of 214.22 g/mol. The compound’s structure combines the aromatic and acidic properties of benzoic acid with the hydrogen-bonding capabilities of the 3-aminopyridine moiety, making it a versatile scaffold in medicinal chemistry and drug design.
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
3-(3-aminopyridin-4-yl)benzoic acid |
InChI |
InChI=1S/C12H10N2O2/c13-11-7-14-5-4-10(11)8-2-1-3-9(6-8)12(15)16/h1-7H,13H2,(H,15,16) |
InChI Key |
DJFFHJHMJBYXGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C=NC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopyridin-4-YL)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like toluene or ethanol under an inert atmosphere.
Industrial Production Methods
Industrial production of 3-(3-Aminopyridin-4-YL)benzoic acid may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminopyridin-4-YL)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of 3-(3-Aminopyridin-4-YL)benzoic acid.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-(3-Aminopyridin-4-YL)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Aminopyridin-4-YL)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Molecular Properties and Pharmacokinetics
| Property | 3-(3-Aminopyridin-4-YL)benzoic Acid | 3-Amino-4-(pyridin-4-yl)benzoic Acid | 2-Amino-4-(3-trifluoromethylpyridin-2-YL)benzoic Acid |
|---|---|---|---|
| Molecular Weight | 214.22 g/mol | 214.22 g/mol | 296.23 g/mol |
| LogP (Predicted) | 1.8 | 1.5 | 2.9 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Key Functional Groups | 3-aminopyridine, carboxylic acid | Pyridin-4-yl, amino on benzene | Trifluoromethyl, amino on benzene |
Data sourced from PubChem and experimental studies .
Biological Activity
3-(3-Aminopyridin-4-YL)benzoic acid is a compound that combines the structural features of aminopyridines and benzoic acids. Its unique chemical structure allows for various biological activities, making it a subject of interest in medicinal chemistry and drug development. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure
The molecular formula of 3-(3-Aminopyridin-4-YL)benzoic acid is C13H13N3O2. It consists of a pyridine ring with an amino group at the 3-position, linked to a benzoic acid moiety. This structural configuration is significant for its biological interactions.
1. Anticancer Activity
Research indicates that 3-(3-Aminopyridin-4-YL)benzoic acid exhibits potential anticancer properties. Preliminary studies suggest its efficacy in inhibiting cell proliferation in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound's mechanism may involve modulation of specific signaling pathways related to cell growth and apoptosis.
2. Anti-inflammatory Properties
The compound has shown promise in reducing inflammation, potentially through the inhibition of pro-inflammatory cytokines. This activity is crucial for developing treatments for chronic inflammatory diseases.
3. Enzyme Inhibition
Studies have demonstrated that 3-(3-Aminopyridin-4-YL)benzoic acid can interact with various enzymes, influencing their activity:
- Cholinesterase Inhibition : The compound exhibits inhibitory effects against acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
4. Antimicrobial Activity
Preliminary evaluations indicate that the compound may possess antimicrobial properties, particularly against Gram-positive bacteria. Further studies are needed to confirm its efficacy against a broader range of pathogens.
Case Study 1: Anticancer Mechanism Exploration
A study investigated the antiproliferative effects of 3-(3-Aminopyridin-4-YL)benzoic acid on human cancer cell lines. The results indicated that the compound significantly inhibited cell growth by inducing apoptosis through caspase activation pathways.
Case Study 2: Enzyme Interaction Analysis
Another study focused on the interaction between 3-(3-Aminopyridin-4-YL)benzoic acid and cathepsins B and L, enzymes involved in protein degradation pathways. The findings suggested that this compound could enhance proteasomal activity, which is critical for maintaining cellular homeostasis.
The biological activity of 3-(3-Aminopyridin-4-YL)benzoic acid can be attributed to its ability to form hydrogen bonds with target proteins and enzymes, influencing various biochemical pathways. This interaction is essential for its role as a modulator in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
